molecular formula C20H24N2O4 B269025 N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

Cat. No. B269025
M. Wt: 356.4 g/mol
InChI Key: WLCOXXGQLQFFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression and cell division. MLN8054 has been extensively studied for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

MLN8054 inhibits Aurora A kinase, which is a key regulator of mitotic progression and cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition by MLN8054 disrupts the mitotic spindle assembly, leading to chromosomal instability and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a significant impact on cancer cell growth and survival. It induces apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability. MLN8054 has also been shown to inhibit tumor growth in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of MLN8054 is its ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of MLN8054 is its specificity for Aurora A kinase. MLN8054 does not inhibit Aurora B kinase, which is also involved in mitotic progression and cell division.

Future Directions

There are several future directions for research on MLN8054. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more specific inhibitors of Aurora A kinase that do not have the limitations of MLN8054. Additionally, further research is needed to fully understand the mechanism of action of MLN8054 and its potential impact on cancer therapy.

Synthesis Methods

MLN8054 is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-isobutyrylaniline to form N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide.

Scientific Research Applications

MLN8054 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, colon, and lung cancer. MLN8054 has also been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability.

properties

Product Name

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O4/c1-13(2)19(23)21-15-5-7-16(8-6-15)22-20(24)14(3)26-18-11-9-17(25-4)10-12-18/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI Key

WLCOXXGQLQFFFA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.